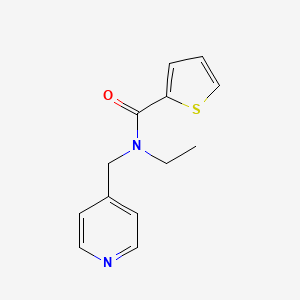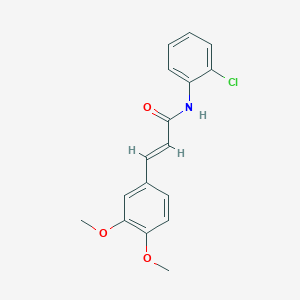
1-(2-fluorobenzoyl)-2,3-dihydro-4(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinolinone derivatives often involves multi-step processes that can include solid-phase synthesis, cyclocondensation, and reactions with various reagents to introduce specific functional groups. For example, the solid-phase synthesis technique was applied to synthesize 3,4-disubstituted-7-carbamoyl-1,2,3,4-tetrahydroquinoxalin-2-ones, showcasing the versatility in synthesizing quinolinone derivatives (Jung Lee et al., 1997). Additionally, one-pot synthesis methods involving cyclocondensation and oxidative dehydrogenation have been developed, simplifying the synthesis process and improving yield (R. Cheng et al., 2013).
Molecular Structure Analysis
The molecular structure of quinolinone derivatives, including fluorine-substituted compounds, is often characterized using crystallography and various spectroscopic methods. For instance, studies have elucidated the crystal structure of 2-amino-4-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, providing insights into its molecular arrangement and interactions (Wei Wang et al., 2010).
Chemical Reactions and Properties
Quinolinone derivatives participate in various chemical reactions, including cyclocondensation, aza-Michael addition, and reactions with Schiff bases, leading to a wide range of compounds with potential biological and pharmaceutical applications. For example, the aza-Michael addition has been utilized to synthesize 3-carbonyl-2-substituted quinolin-4(1H)-ones, demonstrating the chemical versatility of quinolinone derivatives (Seongil Kang et al., 2018).
Physical Properties Analysis
Quinolinone derivatives exhibit a range of physical properties, including solubility, melting points, and crystalline structure, influenced by their molecular structure. For instance, the introduction of fluorine atoms can affect the solubility and melting points of these compounds, which is crucial for their application in various fields.
Chemical Properties Analysis
The chemical properties of quinolinone derivatives, such as reactivity, stability, and interaction with biological targets, are central to their application in medicinal chemistry. The presence of fluorine can significantly alter these properties, enhancing the biological activity and selectivity of these compounds. Studies on fluorine-substituted quinolinone derivatives have shown potential in areas like anti-inflammatory and antimicrobial activities, highlighting the importance of chemical property analysis (Yue Sun et al., 2019).
属性
IUPAC Name |
1-(2-fluorobenzoyl)-2,3-dihydroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c17-13-7-3-1-5-11(13)16(20)18-10-9-15(19)12-6-2-4-8-14(12)18/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBAPHKVWGGIKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2C1=O)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Quinolin-4-one, 1-(2-fluorobenzoyl)-2,3-dihydro- | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(aminocarbonyl)phenyl]isonicotinamide](/img/structure/B5555626.png)

![N-[3-(4-chlorophenyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5555642.png)

![3-[2-(phenylthio)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5555668.png)

![3-(2-methoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5555684.png)
![3-[(4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]pyridine](/img/structure/B5555689.png)
![(1S*,5R*)-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555694.png)
![2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5555697.png)
![2-(3-methoxypropyl)-8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555699.png)


![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide](/img/structure/B5555726.png)